

An In-depth Technical Guide to Bromochloroiodomethane (CAS 34970-00-8)

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Compound of Interest

Compound Name: Bromochloroiodomethane

Cat. No.: B1594204

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Abstract

Bromochloroiodomethane (CAS 34970-00-8), a trihalomethane with the chemical formula CHBrClI , is a unique halogenated organic compound that holds significance as a synthetic building block and as an environmental disinfection byproduct.^{[1][2]} This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis and analytical methodologies, known biological activities and toxicological profile, and detailed protocols for its safe handling and disposal. The chirality of this molecule, possessing both R and S enantiomers, adds a layer of complexity and potential for stereospecific applications.^[1] As a compound found in drinking water as a result of disinfection processes, understanding its properties and hazards is of both academic and public health interest.^[2]

Physicochemical and Spectroscopic Properties

Bromochloroiodomethane is a colorless to pale yellow, light-sensitive liquid with a characteristic chloroform-like odor.^{[1][3]} It is poorly soluble in water but soluble in common organic solvents.^[1] The presence of three different halogen atoms bonded to a single carbon atom results in a highly electrophilic carbon center, which dictates its chemical reactivity.

Table 1: Physicochemical Properties of Bromochloriodomethane

Property	Value	Source(s)
CAS Number	34970-00-8	[1]
Molecular Formula	CHBrClI	[1]
Molecular Weight	255.28 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][3]
Density	~2.9 g/cm ³	[1]
Boiling Point	157.4 °C	[1]
Melting Point	5 °C	
Flash Point	69.2 ± 18.4 °C	[1]
Solubility in Water	Poorly soluble	[1]
log P (XLogP3-AA)	2.5	
Refractive Index (nD)	1.482 (for Bromochloromethane)	

Note: Some physical properties are based on closely related compounds due to limited data for **Bromochloriodomethane**.

Spectroscopic Data

While a comprehensive public database of its spectra is not readily available, the expected spectroscopic characteristics can be inferred.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: A single peak is expected for the single proton. The chemical shift would be significantly downfield due to the deshielding effect of the three electronegative halogen atoms.

- ^{13}C NMR: A single resonance is expected for the carbon atom, also shifted significantly downfield.
- Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching and bending, as well as C-X (X = Cl, Br, I) stretching vibrations would be observed.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) isotopes.

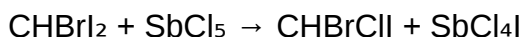
Synthesis and Chemical Reactivity

The primary route for the synthesis of **bromochloriodomethane** involves a halogen exchange reaction.

Synthesis Protocol: From Bromodiiodomethane

A documented method for the preparation of **bromochloriodomethane** is the reaction of bromodiiodomethane with antimony pentachloride.^{[1][4]}

Reaction:



Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve bromodiiodomethane in carbon tetrachloride.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of antimony pentachloride in dichloromethane to the cooled solution with continuous stirring.
- Allow the reaction to proceed at 0 °C, monitoring the progress by a suitable analytical technique (e.g., GC-MS).
- Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation.

Note: This protocol is based on the general description found in the literature. For precise stoichiometry and reaction conditions, consulting the original publication is recommended.

Chemical Reactivity

The reactivity of **bromochloroiodomethane** is dominated by the electrophilic nature of the carbon atom and the leaving group ability of the halogens.

- **Nucleophilic Substitution:** It readily undergoes SN2 reactions with various nucleophiles. The order of leaving group ability is $I^- > Br^- > Cl^-$, meaning the carbon-iodine bond is the most likely to be cleaved.^[5] This differential reactivity can be exploited for selective functionalization.
- **Deprotonation:** Like other trihalomethanes, it can be deprotonated by a strong base at low temperatures to form the corresponding chlorobromoiodomethyl anion (^-CBrClI).^[1] This anion can then act as a nucleophile in subsequent reactions. For example, it reacts with phenylmercuric chloride in the presence of potassium tert-butoxide to form phenyl(chlorobromoiodomethyl)mercury.^[1]

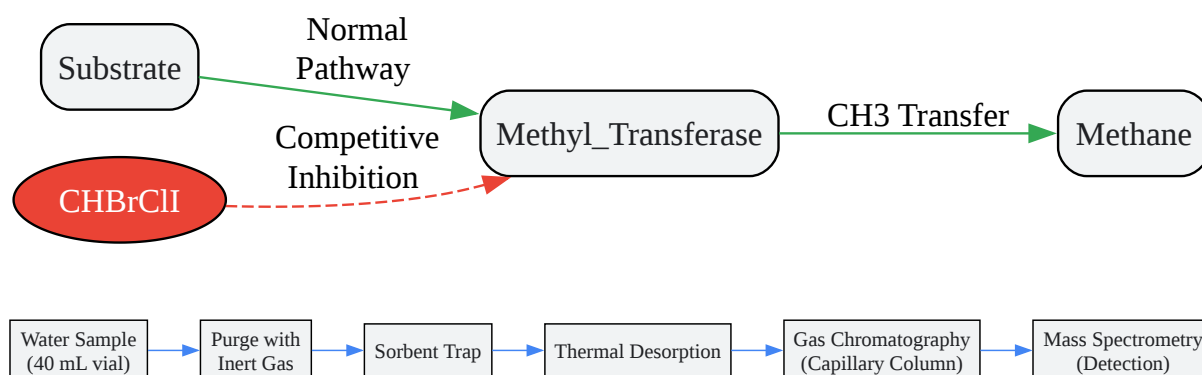
Caption: Reactivity of **Bromochloroiodomethane**.

Biological Activity and Mechanism of Action

Inhibition of Methanogenesis

Halogenated aliphatic hydrocarbons, including **bromochloroiodomethane**, are known inhibitors of methanogenesis.^{[6][7]} The primary mechanism is believed to be the competitive inhibition of enzymes involved in the methane production pathway.^{[6][7]}

These compounds are structural analogs of methane and other methanogenic intermediates.^[7] They are thought to target and inhibit cobamide-dependent methyl transferase enzymes, which are crucial for the transfer of methyl groups in the final steps of methanogenesis.^[6] By binding to the active sites of these enzymes, they block the normal metabolic pathway, leading to a reduction in methane formation.^[7]



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